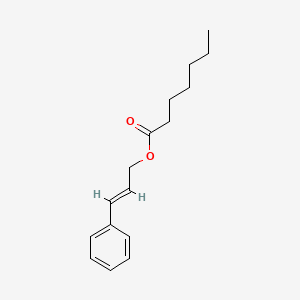
3-Phenylallyl heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenylallyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 3-phenylallyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high yields. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the allylic group to a corresponding epoxide or diol.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH-) can replace the ester group to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, under atmospheric or elevated pressure.
Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Carboxylic acids, alcohols.
科学的研究の応用
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s ester linkage and aromatic structure make it a candidate for studying enzyme-catalyzed hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
作用機序
The mechanism of action of 3-Phenylallyl heptanoate primarily involves its hydrolysis to release 3-phenylallyl alcohol and heptanoic acid. Enzymes such as esterases catalyze this hydrolysis, leading to the formation of the active components. The released 3-phenylallyl alcohol can undergo further metabolic transformations, while heptanoic acid can enter various metabolic pathways, including fatty acid oxidation.
類似化合物との比較
3-Phenylallyl heptanoate can be compared with other esters of heptanoic acid and phenylallyl alcohol:
Heptanoic acid methyl ester: Similar in structure but lacks the aromatic phenyl group, making it less versatile in aromatic substitution reactions.
Phenylallyl acetate: Contains a shorter acyl chain, which may affect its physical properties and reactivity.
Benzyl heptanoate: Similar ester linkage but with a benzyl group instead of an allyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of an aromatic ring and an allylic ester, providing a balance of reactivity and stability that is valuable in various applications.
特性
CAS番号 |
71607-52-8 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
[(E)-3-phenylprop-2-enyl] heptanoate |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-8-13-16(17)18-14-9-12-15-10-6-5-7-11-15/h5-7,9-12H,2-4,8,13-14H2,1H3/b12-9+ |
InChIキー |
HVSYFKKRNSYXHZ-FMIVXFBMSA-N |
異性体SMILES |
CCCCCCC(=O)OC/C=C/C1=CC=CC=C1 |
正規SMILES |
CCCCCCC(=O)OCC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





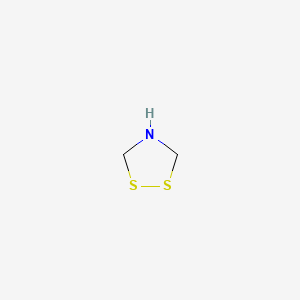
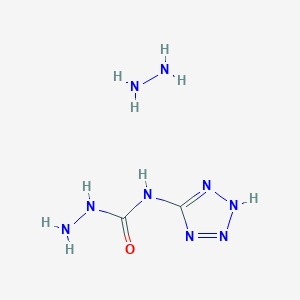
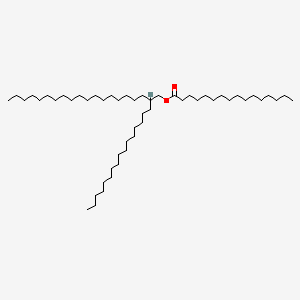
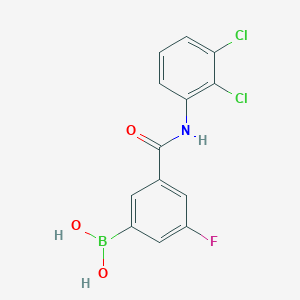
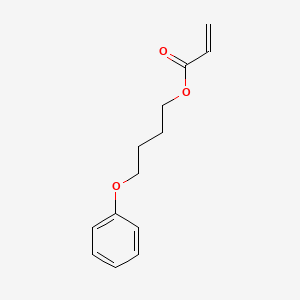

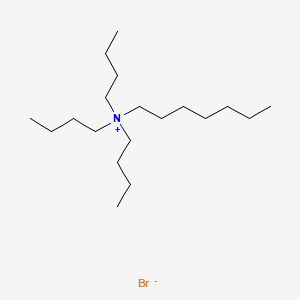

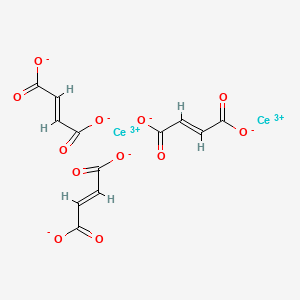
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
